S-[2-(4-Pyridyl)ethyl] thiolactic acid
CAS No.: 887407-43-4
VCID: VC20753226
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
![S-[2-(4-Pyridyl)ethyl] thiolactic acid - 887407-43-4](/images/no_structure.jpg)
Description |
S-[2-(4-Pyridyl)ethyl] thiolactic acid is a chemical compound characterized by the presence of a pyridine ring and a thiolactic acid structure. Its molecular formula is Synthesis MethodsVarious synthetic pathways have been explored for the production of S-[2-(4-Pyridyl)ethyl] thiolactic acid. The methods typically involve the reaction of pyridine derivatives with thiolactic acid or its derivatives under specific conditions to yield the desired compound. Biological ActivitiesResearch indicates that S-[2-(4-Pyridyl)ethyl] thiolactic acid exhibits notable biological activities:
ApplicationsS-[2-(4-Pyridyl)ethyl] thiolactic acid has several applications across different fields:
|
---|---|
CAS No. | 887407-43-4 |
Product Name | S-[2-(4-Pyridyl)ethyl] thiolactic acid |
Molecular Formula | C10H13NO2S |
Molecular Weight | 211.28 g/mol |
IUPAC Name | 2-(2-pyridin-4-ylethylsulfanyl)propanoic acid |
Standard InChI | InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,12,13) |
Standard InChIKey | LGYLJQDADOUQHJ-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)SCCC1=CC=NC=C1 |
Canonical SMILES | CC(C(=O)O)SCCC1=CC=NC=C1 |
Synonyms | 2-[[2-(4-Pyridinyl)ethyl]thio]propanoic Acid; |
PubChem Compound | 4537118 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume